molecular formula C15H17NO4S B2829546 N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide CAS No. 942875-67-4

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No. B2829546
CAS RN: 942875-67-4
M. Wt: 307.36
InChI Key: CWHIGHLUMBOPOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of new coumarin-6-sulfonamides, including “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide”, have been synthesized as potential antibacterial agents . The reaction of coumarin with chlorosulfonic acid was found to yield the corresponding coumarin sulfonyl chloride . In the next step, coumarin sulfonyl chloride was reacted with various amines in the presence of K2CO3 under solvent-free conditions to produce coumarine sulfonamides in good to excellent yields .


Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide” has been elucidated by IR, 1H NMR, and 13C NMR spectroscopy and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide” involve the reaction of coumarin with chlorosulfonic acid to yield the corresponding coumarin sulfonyl chloride . This is then reacted with various amines in the presence of K2CO3 under solvent-free conditions to produce coumarine sulfonamides .

Scientific Research Applications

Antimicrobial and Antitumor Agents

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide derivatives have been explored for their potential as antimicrobial and antitumor agents. A study by Okasha et al. (2019) synthesized novel sulfonamide compounds with a chromene azo motif, which showed promising antibacterial, antifungal, and cytotoxic screening against cancer cell lines like HCT-116, HepG-2, and MCF-7. These compounds also demonstrated inhibitory effects against HDAC classes and Tubulin polymerization, indicating potential as antitumor drug candidates (Okasha et al., 2019).

Synthesis and Evaluation of Derivatives for Antimicrobial Activities

Research by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety. These were primarily aimed for use as antimicrobial agents. The study reported the successful synthesis of various derivatives, such as thiazole, pyridone, and chromene, with sulfonamide moieties. The in vitro antibacterial and antifungal activities of these compounds showed promising results (Darwish et al., 2014).

Potential in Photophysics and Photochemistry

Lenoble and Becker (1986) explored the photophysics and photochemistry of chromenes, including derivatives like N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide. Their study examined natural and synthetic chromenes, focusing on their triplet transients, photochromism, and fluorescence lifetimes. Such research highlights the potential application of these compounds in areas like photochemical sensors or optical devices (Lenoble & Becker, 1986).

Catalysis and Synthesis

A study by Khalil, Atashrazm, and Rasoulian (2019) discussed the use of N-sulfonated cyclohexylhydantoin in catalysis, particularly for the synthesis of chromene derivatives. This highlights the potential of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide in facilitating chemical reactions, particularly in solvent-free conditions, which could be significant in green chemistry applications (Khalil, Atashrazm, & Rasoulian, 2019).

Mechanism of Action

While the specific mechanism of action for “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide” is not mentioned, it is known that coumarins and sulfonamide derivatives have been identified as antibacterial agents . They have bacterial-growth inhibitory potential, particularly against Gram-positive species .

Future Directions

The combination of coumarin nucleus with sulfonamide moieties is attractive as a versatile platform for the development of a new class of antibacterial agents . Future research could focus on exploring this combination further and developing novel antibacterial compounds .

properties

IUPAC Name

N-cyclohexyl-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-15-9-6-11-10-13(7-8-14(11)20-15)21(18,19)16-12-4-2-1-3-5-12/h6-10,12,16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHIGHLUMBOPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide

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